
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate fluorinated precursors. Common starting materials include perfluorinated alcohols and ethers.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. The use of inert atmospheres, such as nitrogen or argon, is also common to avoid unwanted side reactions.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.
Temperature and Pressure: The reaction temperature and pressure are carefully controlled to optimize yield and selectivity. Typical conditions range from room temperature to moderate heating (e.g., 50-100°C) and atmospheric to slightly elevated pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for specialized applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical inertness and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol involves its interaction with molecular targets through fluorine-mediated effects. The presence of multiple fluorine atoms can enhance binding affinity to specific proteins or enzymes, thereby modulating their activity. The compound’s high electronegativity and steric effects contribute to its unique reactivity and selectivity in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,4,4-Heptafluoro-2-(trifluoromethyl)butan-2-ol: Lacks the perfluoropropan-2-yl group, resulting in different chemical properties and applications.
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)butan-2-ol: Similar structure but without the trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol is unique due to the combination of its fluorinated groups, which impart exceptional thermal stability, chemical inertness, and specific reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Propiedades
IUPAC Name |
1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O2/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23/h26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSHXKNTOUTVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
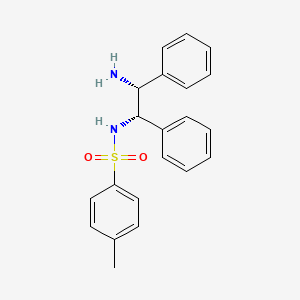

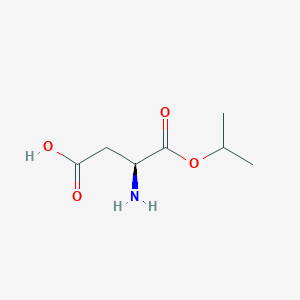
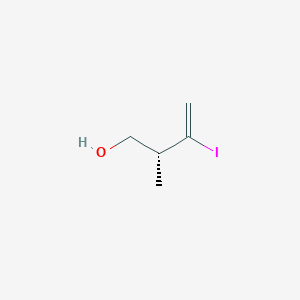
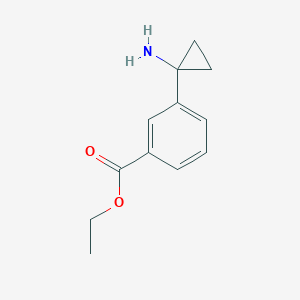
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
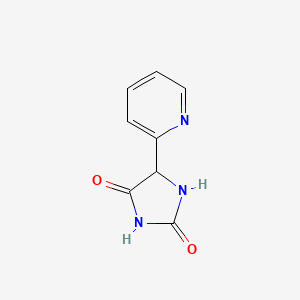

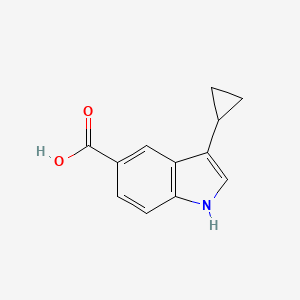

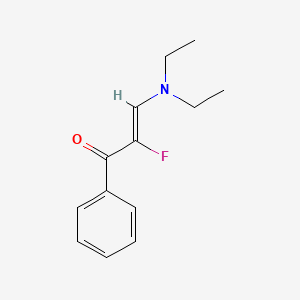
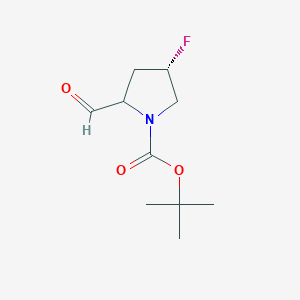
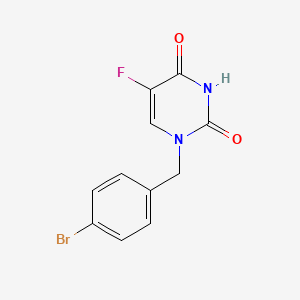
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
